molecular formula C12H15BrO3 B2874954 Methyl 4-(4-bromobutoxy)benzoate CAS No. 124064-22-8

Methyl 4-(4-bromobutoxy)benzoate

Cat. No. B2874954
CAS RN: 124064-22-8
M. Wt: 287.153
InChI Key: YHSVDHUYRUPKRR-UHFFFAOYSA-N
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Description

“Methyl 4-(4-bromobutoxy)benzoate” is a chemical compound with the molecular formula C12H15BrO3 . It has a molecular weight of 287.15 .


Synthesis Analysis

The synthesis of “this compound” involves the formation of a radical intermediate by the benzophenone, which in the presence of isopropanol forms a more stable radical intermediate that, via radical coupling, originates the benzopinacol product .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a bromobutoxy group attached to a benzoate group . The molecule crystallizes in the centrocemetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . The SMILES string representation of its structure is O=C(OC)C(C=C1)=CC=C1OC(C=C2)=CC=C2Br .

Scientific Research Applications

  • Synthesis and Biological Activity Studies :

    • Methyl 4-(4-bromobutoxy)benzoate serves as an intermediate in the synthesis of various chemical compounds. For example, it was used in the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for the total synthesis of bisbibenzyls, a series of natural products with diverse biological activities (Lou Hong-xiang, 2012).
  • Crystal Structure Analysis :

    • Studies have compared the crystal structures of derivatives of methyl 4-bromo-2-(methoxymethoxy)benzoate, demonstrating the significance of this compound in understanding structural properties of related compounds (P. A. Suchetan et al., 2016).
  • Liquid Crystal and Fluorescence Research :

    • This compound has been studied for its potential in creating liquid crystals and fluorescence properties. For instance, research on methyl 4-(4-alkoxystyryl)benzoates has explored their thermal stability and mesophase behavior, which is relevant to materials science and photonic applications (Khushi Muhammad et al., 2016).
  • Optical, Thermal, and Mechanical Property Analysis :

    • Investigations into the growth and properties of methyl 4-hydroxybenzoate single crystals have provided insights into the mechanical, thermal, and optical characteristics of materials derived from this compound (N. Vijayan et al., 2003).
  • Synthesis of Medicinal Compounds :

    • The compound has also been utilized in the synthesis of medical drugs, such as febuxostat, a gout treatment medication. The synthesis involves multiple stages, including the use of methyl 3-bromo-4-(isobutoxy)benzoate as a key intermediate, showing the compound's significance in pharmaceutical synthesis (W. Yong, 2009).
  • Cosmetic and Sunscreen Analysis :

    • It also plays a role in the cosmetic industry. For example, studies on the determination of various preservatives in cosmetics have involved analyzing related benzoate compounds, highlighting the relevance of this compound in this sector (T. Wu et al., 2008).

Safety and Hazards

“Methyl 4-(4-bromobutoxy)benzoate” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective clothing and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions for “Methyl 4-(4-bromobutoxy)benzoate” could involve further exploration of its photoactive properties. A study has shown that although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

properties

IUPAC Name

methyl 4-(4-bromobutoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-15-12(14)10-4-6-11(7-5-10)16-9-3-2-8-13/h4-7H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSVDHUYRUPKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 1,4 dibromobutane (50 ml), methyl 4-hydroxy-benzoate (15.2 g, 0.1 mole), potassium carbonate (40 g) in 2-butanone (500 ml) was refluxed for 24 hours. The mixture was filtered, solvent removed and the residue was chromatographed on silica gel eluted with chloroform/petrol and recrystallised from pentane to give methyl 4-(4-bromobutyloxy)benzoate (19.26 g).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1,4 dibromobutane (50 ml), methyl 4-hydroxy-benzoate (15.2 g, 0.1 mole), potassi-m carbonate (40 g) in 2-butanone (500 ml) was refiuxed for 24 hours. The mixture was filtered, solvent removed and the residue was chromatographed on silica gel eluted with chloroform/petrol and recrystallised from pentane to give methyl 4-(4-bromobutyloxy)benzoate (19.26 g).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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